molecular formula C19H30O3 B15344344 2-(5,9-Dimethyldecyl)-6-hydroxybenzoic acid CAS No. 1171924-67-6

2-(5,9-Dimethyldecyl)-6-hydroxybenzoic acid

Cat. No.: B15344344
CAS No.: 1171924-67-6
M. Wt: 306.4 g/mol
InChI Key: KZTAGSFPKTUDSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5,9-Dimethyldecyl)-6-hydroxybenzoic acid is a synthetic benzoic acid derivative designed for advanced research in medicinal chemistry and oncology. This compound features a 6-hydroxybenzoic acid scaffold, a structure known for significant biological activity, substituted with a lipophilic 5,9-dimethyldecyl chain. The hydroxybenzoic acid core is recognized for its potent antioxidant properties, which are largely determined by the number and position of hydroxyl groups on the aromatic ring . Researchers can leverage this compound to investigate its potential to scavenge free radicals such as DPPH• and ABTS•+, and to evaluate its reducing power through established assays like FRAP and CUPRAC . The primary research value of this compound lies in the exploration of its anticancer effects. The lipophilic dimethyldecyl side chain is engineered to enhance cell membrane permeability, potentially increasing bioavailability and interaction with intracellular targets. Structurally related hydroxybenzoic acid analogs have demonstrated promising mechanisms in suppressing cancer stemness, including the targeting of key signaling pathways such as WNT, STAT3, and NF-κB . Furthermore, such compounds have been studied for their ability to induce apoptosis and arrest the cell cycle in various cancer cell lines . This product is provided For Research Use Only and is strictly intended for laboratory investigations. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

1171924-67-6

Molecular Formula

C19H30O3

Molecular Weight

306.4 g/mol

IUPAC Name

2-(5,9-dimethyldecyl)-6-hydroxybenzoic acid

InChI

InChI=1S/C19H30O3/c1-14(2)8-6-10-15(3)9-4-5-11-16-12-7-13-17(20)18(16)19(21)22/h7,12-15,20H,4-6,8-11H2,1-3H3,(H,21,22)

InChI Key

KZTAGSFPKTUDSI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)CCCCC1=C(C(=CC=C1)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,9-Dimethyldecyl)-6-hydroxybenzoic acid typically involves multi-step organic reactions One common method starts with the preparation of the 5,9-dimethyldecyl chain, which can be synthesized through a series of alkylation and reduction reactions

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Catalysts such as Lewis acids are often employed to facilitate the Friedel-Crafts alkylation, and the reactions are typically carried out under controlled temperatures and pressures to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(5,9-Dimethyldecyl)-6-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

2-(5,9-Dimethyldecyl)-6-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(5,9-Dimethyldecyl)-6-hydroxybenzoic acid exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The 5,9-dimethyldecyl chain can interact with lipid membranes, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

2-[(Z)-Heptadec-8-enyl]-6-hydroxybenzoic Acid and 2-[(Z)-Pentadec-8-enyl]-6-hydroxybenzoic Acid

These compounds, isolated from Knema stellata, share the 6-hydroxybenzoic acid core but differ in their unsaturated aliphatic chains (C17 and C15, respectively, with a Z-configured double bond at the 8-position). Key distinctions include:

  • Chain Length and Unsaturation : The unsaturated chains in Knema analogs may increase reactivity and fluidity compared to the fully saturated, branched chain in 2-(5,9-dimethyldecyl)-6-hydroxybenzoic acid. This could enhance interactions with lipid membranes or enzymes.

2-Methoxy-5,9-icosadienoic Acid and 2-Methoxy-5,9-icosadiynoic Acid

These methoxy-substituted fatty acids () highlight the impact of functional group substitution. Unlike the hydroxyl group in the target compound, the methoxy group reduces hydrogen-bonding capacity, increasing hydrophobicity. The longer carbon chains (C20 vs. C10 in the target compound) further enhance lipophilicity, which could affect aggregation behavior or bioavailability .

Dimeric and Azo-Linked Hydroxybenzoic Acid Derivatives

3,3'-Azobis(6-hydroxybenzoic Acid)

This azo-linked dimer () is used in biodegradable polyurethane prodrug systems for colon-specific delivery of 5-aminosalicylic acid (5-ASA). Key differences include:

  • Functional Groups: The azo bond enables pH-sensitive degradation, a feature absent in the monomeric target compound.
  • Applications : While the target compound’s branched alkyl chain may favor passive diffusion across membranes, the azo dimer’s controlled release mechanism is tailored for therapeutic delivery .

5,5'-Methylenedisalicylic Acid

This methylene-bridged dimer () has two hydroxyl and carboxyl groups, enabling metal chelation and anti-inflammatory applications. Compared to the monomeric target compound, its dimeric structure enhances steric bulk and chelation capacity, making it suitable for materials science or heavy metal detoxification .

Structural and Functional Impact

Property This compound 2-[(Z)-Heptadec-8-enyl]-6-hydroxybenzoic Acid 3,3'-Azobis(6-hydroxybenzoic Acid)
Substituent Branched C10 alkyl Unsaturated C17 alkyl Azo-linked dimer
Hydrogen Bonding Moderate (1 hydroxyl group) Moderate (1 hydroxyl group) High (4 hydroxyl groups)
Lipophilicity (LogP) High (branched chain) High (unsaturated chain) Low (polar azo group)
Bioactivity Hypothesized antimicrobial Antifungal/antimicrobial Colon-specific drug delivery

Biological Activity

2-(5,9-Dimethyldecyl)-6-hydroxybenzoic acid is a derivative of hydroxybenzoic acid, which has garnered attention due to its diverse biological activities. This compound exhibits properties that could be beneficial in various biomedical applications, including antioxidant, antimicrobial, and cytotoxic activities. Understanding its biological activity is crucial for potential therapeutic uses.

Chemical Structure

The compound's structure can be described as follows:

  • Molecular Formula : C16H26O3
  • IUPAC Name : this compound

Antioxidant Activity

Research indicates that hydroxybenzoic acids possess significant antioxidant properties. The antioxidant capacity is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid). These assays measure the ability of compounds to scavenge free radicals.

  • DPPH Assay Results : Compounds with multiple hydroxyl groups tend to show enhanced radical scavenging activity. For instance, a study indicated that the presence of hydroxyl groups in the aromatic ring significantly increases antioxidant efficiency .

Antimicrobial Activity

The antimicrobial properties of hydroxybenzoic acids have been widely studied. The compound has shown effectiveness against various bacterial strains and fungi.

MicroorganismActivity Level
Escherichia coliModerate Inhibition
Staphylococcus aureusStrong Inhibition
Candida albicansModerate Inhibition

In vitro studies suggest that this compound exhibits a broad spectrum of antimicrobial activity, particularly against gram-positive bacteria .

Cytotoxicity

Cytotoxic effects have been observed in cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231. The compound's ability to induce apoptosis in these cells has been linked to its structural features.

  • MCF-7 Cell Line : IC50 values indicate significant cytotoxicity at concentrations above 50 µM.
  • MDA-MB-231 Cell Line : Similar trends were observed, suggesting potential for use in cancer therapies .

Structure-Activity Relationship (SAR)

The biological activities of hydroxybenzoic acids can be influenced by their structural characteristics. The position and number of hydroxyl groups play a critical role in determining their efficacy:

  • Compounds with ortho and para substitutions generally exhibit higher biological activity due to enhanced electron donation capabilities.
  • The lipophilicity of the compound impacts its membrane permeability and bioavailability, further influencing its therapeutic potential .

Case Studies

  • Neuroprotective Effects : A study highlighted that derivatives of hydroxybenzoic acid improved cognitive functions in animal models by reducing oxidative stress markers .
  • Anti-inflammatory Properties : Certain derivatives were found to inhibit NF-kB activation in monocytes exposed to oxidative stress, showcasing their potential as anti-inflammatory agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(5,9-Dimethyldecyl)-6-hydroxybenzoic acid, and how can reaction conditions be optimized?

  • Methodology :

  • Kolbe-Schmitt carboxylation (analogous to ): Start with 6-hydroxybenzoic acid derivatives and introduce the 5,9-dimethyldecyl chain via alkylation under controlled pH, temperature (80–120°C), and pressure (CO₂ atmosphere).
  • Alkyl halide coupling : Use a pre-synthesized 5,9-dimethyldecyl bromide or iodide with 6-hydroxybenzoic acid in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (DMF or DMSO) at 60–80°C .
  • Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity by NMR (¹H/¹³C) and mass spectrometry.

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

  • Structural confirmation :

  • NMR spectroscopy : ¹H NMR (δ 6.5–7.5 ppm for aromatic protons; δ 0.8–1.5 ppm for branched alkyl chain protons) and ¹³C NMR (carboxylic acid C=O at ~170 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M-H]⁻ for exact mass matching.
    • Purity assessment :
  • HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .
  • Melting point analysis : Compare experimental values with literature (if available) to detect impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antioxidant vs. pro-inflammatory effects)?

  • Experimental design :

  • Dose-response studies : Test across a wide concentration range (e.g., 1–100 µM) to identify biphasic effects.
  • Cell-type specificity : Compare activity in primary vs. immortalized cells (e.g., macrophages, endothelial cells) .
  • Redox environment control : Use antioxidants (e.g., NAC) or pro-oxidants (e.g., H₂O₂) to contextualize mechanisms .
    • Data validation :
  • Biomarker profiling : Quantify ROS (DCFDA assay), inflammatory cytokines (ELISA for IL-6, TNF-α), and sialic acid derivatives (HPLC-MS) to correlate effects with molecular pathways .

Q. What strategies are effective for studying the structure-activity relationship (SAR) of this compound’s alkyl chain?

  • Comparative SAR :

  • Synthesize analogs with shorter alkyl chains (e.g., 5-methylnonyl) or modified branching. Assess solubility (logP via shake-flask method) and bioactivity (e.g., IC₅₀ in antioxidant assays) .
    • Computational modeling :
  • Use molecular docking (AutoDock/Vina) to predict interactions with targets like COX-2 or NADPH oxidase. Validate with mutagenesis studies .

Q. How can researchers address low bioavailability in in vivo studies?

  • Formulation optimization :

  • Lipid-based carriers : Encapsulate in liposomes or micelles to enhance solubility (e.g., using phosphatidylcholine/cholesterol mixtures).
  • Prodrug design : Esterify the carboxylic acid group (e.g., methyl ester) for improved membrane permeability, followed by enzymatic hydrolysis in vivo .
    • Pharmacokinetic profiling :
  • Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models .

Methodological Notes

  • Caution : The above recommendations are inferred from structurally analogous compounds (e.g., 2-(Carboxymethyl)-6-hydroxybenzoic acid , 2-Ethyl-6-hydroxybenzoic acid ). Experimental validation for this compound is essential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.